molecular formula C6H14N2O B2808321 (2-Methylpiperazin-2-yl)methanol CAS No. 934625-02-2

(2-Methylpiperazin-2-yl)methanol

Cat. No.: B2808321
CAS No.: 934625-02-2
M. Wt: 130.191
InChI Key: DOWJIZZVRMQDEW-UHFFFAOYSA-N
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Description

(2-Methylpiperazin-2-yl)methanol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a hydroxymethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperazin-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of 2-methylpiperazine with formaldehyde under basic conditions. This reaction leads to the formation of the desired product with good yields. Another method involves the use of protecting groups on the piperazine ring, followed by selective deprotection and functionalization to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

(2-Methylpiperazin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the desired biological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpiperazine: Similar in structure but lacks the hydroxymethyl group.

    1,4-Dimethylpiperazine: Contains two methyl groups on the piperazine ring.

    Piperazine: The parent compound with no additional substituents.

Uniqueness

(2-Methylpiperazin-2-yl)methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-methylpiperazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(5-9)4-7-2-3-8-6/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWJIZZVRMQDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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